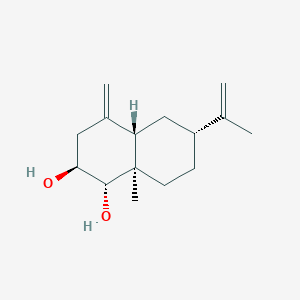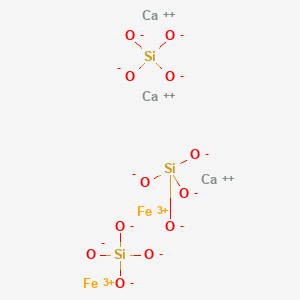
HIV-1 Rev 34-50
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
HIV-1 Rev (34-50) is a 17 amino acid peptide derived from the Rev-responsive element-binding domains of the Rev protein in HIV-1. This peptide exhibits anti-HIV-1 activity and plays a crucial role in the replication cycle of the virus by mediating the nuclear export of intron-containing viral RNAs .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of HIV-1 Rev (34-50) typically involves solid-phase peptide synthesis (SPPS), a method widely used for the production of peptides. The process begins with the attachment of the C-terminal amino acid to a solid resin, followed by the sequential addition of protected amino acids. Each amino acid is coupled using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). After the assembly of the peptide chain, the peptide is cleaved from the resin and deprotected using a mixture of trifluoroacetic acid (TFA), water, and scavengers .
Industrial Production Methods: Industrial production of HIV-1 Rev (34-50) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are employed to enhance efficiency and reproducibility. The purification of the peptide is achieved through high-performance liquid chromatography (HPLC), ensuring high purity and yield .
Análisis De Reacciones Químicas
Types of Reactions: HIV-1 Rev (34-50) primarily undergoes interactions rather than traditional chemical reactions. These interactions include binding to RNA and proteins, which are critical for its biological function.
Common Reagents and Conditions: The peptide interacts with the Rev-responsive element (RRE) in viral RNA, forming a complex that facilitates the export of viral RNA from the nucleus to the cytoplasm. This interaction is mediated by the arginine-rich motif (ARM) within the peptide, which binds to specific stem-loop structures in the RRE .
Major Products Formed: The primary product of these interactions is the Rev-RRE complex, which is essential for the replication and assembly of new viral particles .
Aplicaciones Científicas De Investigación
HIV-1 Rev (34-50) has significant applications in scientific research, particularly in the fields of virology, molecular biology, and drug development. It is used to study the mechanisms of HIV-1 replication and the role of Rev in viral RNA export. Additionally, the peptide serves as a target for developing antiviral drugs that can inhibit its function, thereby preventing the replication of the virus .
Mecanismo De Acción
HIV-1 Rev (34-50) exerts its effects by binding to the Rev-responsive element (RRE) in the viral RNA. This binding is facilitated by the arginine-rich motif (ARM) within the peptide. The Rev-RRE complex is then recognized by the nuclear export receptor CRM1, which mediates the export of the complex from the nucleus to the cytoplasm. This process is crucial for the production of viral proteins and the assembly of new viral particles .
Comparación Con Compuestos Similares
Similar Compounds:
- HIV-1 Tat protein
- HIV-1 Nef protein
- HIV-1 Vif protein
Uniqueness: HIV-1 Rev (34-50) is unique in its specific role in mediating the nuclear export of intron-containing viral RNAs. Unlike other HIV-1 regulatory proteins such as Tat, Nef, and Vif, which have different functions in the viral life cycle, Rev is specifically involved in the post-transcriptional regulation of viral RNA. This makes it a critical target for antiviral drug development .
Propiedades
Fórmula molecular |
C97H173N51O24 |
|---|---|
Peso molecular |
2437.7 g/mol |
Nombre IUPAC |
(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-oxobutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-[[(2S)-1-[[(2S)-5-amino-1-[[(1S)-4-carbamimidamido-1-carboxybutyl]amino]-1,5-dioxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C97H173N51O24/c1-46(133-72(156)60(27-30-66(98)150)142-79(163)59(25-13-41-130-96(118)119)145-86(170)70(101)47(2)149)71(155)134-51(17-5-33-122-88(102)103)73(157)137-58(24-12-40-129-95(116)117)81(165)148-65(44-68(100)152)85(169)141-55(21-9-37-126-92(110)111)76(160)136-52(18-6-34-123-89(104)105)74(158)135-53(19-7-35-124-90(106)107)75(159)138-57(23-11-39-128-94(114)115)80(164)147-64(43-48-45-132-50-16-4-3-15-49(48)50)84(168)140-56(22-10-38-127-93(112)113)78(162)144-62(29-32-69(153)154)82(166)139-54(20-8-36-125-91(108)109)77(161)143-61(28-31-67(99)151)83(167)146-63(87(171)172)26-14-42-131-97(120)121/h3-4,15-16,45-47,51-65,70,132,149H,5-14,17-44,101H2,1-2H3,(H2,98,150)(H2,99,151)(H2,100,152)(H,133,156)(H,134,155)(H,135,158)(H,136,160)(H,137,157)(H,138,159)(H,139,166)(H,140,168)(H,141,169)(H,142,163)(H,143,161)(H,144,162)(H,145,170)(H,146,167)(H,147,164)(H,148,165)(H,153,154)(H,171,172)(H4,102,103,122)(H4,104,105,123)(H4,106,107,124)(H4,108,109,125)(H4,110,111,126)(H4,112,113,127)(H4,114,115,128)(H4,116,117,129)(H4,118,119,130)(H4,120,121,131)/t46-,47+,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,70-/m0/s1 |
Clave InChI |
SJDURFRPNNLLOO-LYAKTKFASA-N |
SMILES isomérico |
C[C@H]([C@@H](C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)N)O |
SMILES canónico |
CC(C(C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)O)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



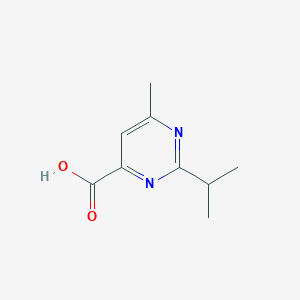

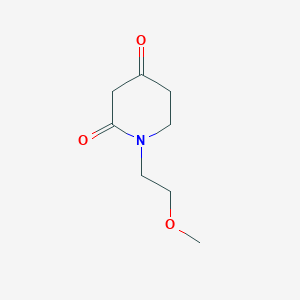
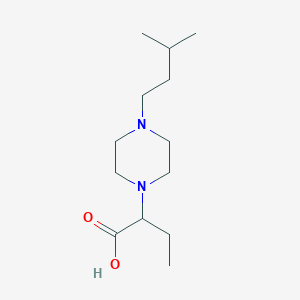

![2-Azaspiro[4.4]nonane-2-carboxamide](/img/structure/B13435470.png)



![[Cyano-(3-phenoxyphenyl)methyl] 3-phenoxybenzoate](/img/structure/B13435512.png)
![7-[[(16E)-14,19-dioxa-5,7,27-triazatetracyclo[19.3.1.12,6.18,12]heptacosa-1(24),2(27),3,5,8(26),9,11,16,21(25),22-decaen-11-yl]oxy]-N-hydroxyheptanamide](/img/structure/B13435517.png)
